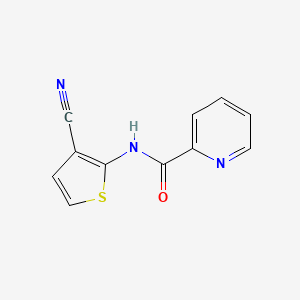

N-(3-cyanothiophen-2-yl)picolinamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-cyanothiophen-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c12-7-8-4-6-16-11(8)14-10(15)9-3-1-2-5-13-9/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEHUAKGYXQSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für WAY-643895 sind in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung ein Molekulargewicht von 229,26 und eine Summenformel von C11H7N3OS hat . Industrielle Produktionsmethoden beinhalten typischerweise die Synthese der Verbindung in kontrollierten Laborumgebungen, um eine hohe Reinheit und Stabilität zu gewährleisten.

Analyse Chemischer Reaktionen

WAY-643895 unterliegt hauptsächlich Hemmungsreaktionen mit Caseinkinase 1δ. Die Hemmaktivität der Verbindung ist größer als 5%, was sie zu einem potenten Inhibitor macht . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen verschiedene Lösungsmittel wie DMSO (Dimethylsulfoxid), in dem WAY-643895 eine Löslichkeit von 10 mM bei 25 °C aufweist . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die gehemmte Form der Caseinkinase 1δ, die entscheidend für die Untersuchung ihrer Rolle bei neurodegenerativen Erkrankungen ist.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

WAY-643895 entfaltet seine Wirkung durch die Hemmung der Aktivität von Caseinkinase 1δ. Diese Hemmung stört die Phosphorylierung von Zielproteinen, die an verschiedenen zellulären Prozessen beteiligt sind. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Regulation des zirkadianen Rhythmus, die Wnt-Signalgebung und die DNA-Schadensantwort.

Wirkmechanismus

WAY-643895 exerts its effects by inhibiting the activity of casein kinase 1δ. This inhibition disrupts the phosphorylation of target proteins involved in various cellular processes. The molecular targets and pathways involved include the regulation of circadian rhythms, Wnt signaling, and DNA damage response .

Vergleich Mit ähnlichen Verbindungen

WAY-643895 ist aufgrund seiner hohen Spezifität und Potenz als CK1δ-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:

CK2-IN-7: Ein Inhibitor von Caseinkinase 2 (CK2).

SR-4133: Ein selektiver Inhibitor von CK1ε.

CK1-IN-2: Ein potenter Inhibitor von CK1 mit unterschiedlichen IC50-Werten für verschiedene CK1-Isoformen

Diese Verbindungen unterscheiden sich zwar in ihren Kinase-Hemmeigenschaften, aber in ihrer Spezifität und ihren Zielkinasen, was die Einzigartigkeit von WAY-643895 bei der Anvisierung von CK1δ hervorhebt.

Biologische Aktivität

N-(3-cyanothiophen-2-yl)picolinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an α-glucosidase inhibitor. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.

Synthesis and Structure

The synthesis of this compound involves the coupling of a thiophene derivative with a picolinamide moiety. The structural framework is designed to enhance its pharmacological properties through bioisosterism, which replaces certain chemical groups with others that have similar physical or chemical properties but may improve biological activity.

1. α-Glucosidase Inhibition

Recent studies have highlighted the efficacy of this compound derivatives as selective α-glucosidase inhibitors. For instance, one study synthesized a series of compounds based on this scaffold and identified a particular derivative (4d9) with an IC50 value of 2.11 μM, significantly more potent than established inhibitors like Acarbose (IC50 = 327.0 μM) and HXH8r (IC50 = 15.32 μM) .

Table 1: Comparison of α-Glucosidase Inhibitory Potency

| Compound | IC50 (μM) | Selectivity (α-glucosidase/α-amylase) |

|---|---|---|

| 4d9 | 2.11 | 17.48 |

| Acarbose | 327.0 | - |

| HXH8r | 15.32 | - |

The non-competitive inhibition mechanism was confirmed through kinetic studies, indicating that the compound binds to the enzyme irrespective of substrate presence. Molecular docking studies further elucidated the binding interactions between the compound and the active site of α-glucosidase, suggesting favorable interactions that enhance its inhibitory effect.

2. Cytotoxicity and Metabolic Stability

The compound exhibited noncytotoxic effects on human normal hepatocyte (LO2) cells, demonstrating its potential safety profile for therapeutic applications targeting type 2 diabetes . Additionally, it showed improved metabolic stability in rat plasma, which is critical for its development as a viable drug candidate.

The mechanism by which this compound exerts its biological effects primarily revolves around its interaction with specific enzymes involved in carbohydrate metabolism. The binding affinity and selectivity for α-glucosidase over other enzymes like α-amylase suggest a targeted approach to managing postprandial hyperglycemia.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the broader implications of using α-glucosidase inhibitors in clinical settings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.